(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R,4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m0/s1 |
InChI Key |
OMZIYSJCNGPYBY-XVKPBYJWSA-N |
Isomeric SMILES |
CC[C@H]1CNC(=O)[C@]1(C#N)C2CC2 |
Canonical SMILES |
CCC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Reduction of N-Benzyl 4-Substituted Glutarimides
One of the primary synthetic routes to obtain the (3R,4R) isomer involves the enantioselective reduction of N-benzyl 4-substituted glutarimides. This method utilizes an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol, which facilitates stereoselective hydrogenation to yield the desired pyrrolidine ring with the correct stereochemistry.
- Starting Material: N-benzyl 4-substituted glutarimides.
- Catalyst: Oxazaborolidine derived from cis-1-amino-indan-2-ol.
- Reaction Conditions: Typically conducted under mild hydrogenation conditions.
- Outcome: High enantiomeric excess of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile.
This approach is favored for its stereochemical control and efficiency in producing the target compound with minimal side products.
Cyclization and Functional Group Introduction
The synthesis often involves cyclization steps where the pyrrolidine ring is formed through intramolecular nucleophilic substitution or condensation reactions. The cyclopropyl and ethyl groups are introduced either prior to or during ring formation, depending on the synthetic route chosen.
- Cyclopropyl Group Introduction: Typically via cyclopropanation reactions or by using cyclopropyl-containing precursors.
- Ethyl Group Introduction: Through alkylation reactions at the appropriate stage of synthesis.
- Carbonitrile Group Formation: Introduced by nucleophilic substitution or via cyanation reactions on a suitable intermediate.
Hydrolysis and Purification Steps
After ring formation and functional group installation, hydrolysis steps may be employed to convert nitrile precursors or intermediates into the carbonitrile moiety or to remove protecting groups. Purification is achieved through crystallization or chromatographic techniques to isolate the pure stereoisomer.
Data Table: Summary of Preparation Methods
| Step No. | Method Description | Key Reagents/Catalysts | Reaction Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Enantioselective reduction of N-benzyl glutarimides | Oxazaborolidine catalyst (cis-1-amino-indan-2-ol) | Mild hydrogenation | High stereoselectivity, yields (3R,4R) isomer |
| 2 | Cyclization to form pyrrolidine ring | Cyclopropyl precursors, alkylating agents | Controlled temperature, inert atmosphere | Formation of pyrrolidine ring with substituents |
| 3 | Introduction of carbonitrile group | Cyanation reagents or nucleophiles | Acidic/basic hydrolysis | Installation of nitrile functionality |
| 4 | Purification | Crystallization, chromatography | Ambient to low temperature | Isolation of pure stereoisomer |
Alternative Synthetic Routes and Patented Methods
While direct literature on this compound is limited, insights can be drawn from related pyrrolidine derivatives synthesis, as described in patent WO2018209290A1, which outlines methods for preparing stereochemically defined pyrrolidine carboxamides. These methods involve:
- Use of chiral amine compounds and salts to control stereochemistry.
- Application of protecting groups such as tert-butyl to facilitate selective reactions.
- Crystallization techniques to enhance enantiomeric purity.
- Solvent systems including ethyl acetate, methanol, and isopropanol to optimize reaction conditions.
These strategies can be adapted for the preparation of the target compound, emphasizing stereochemical control and high purity.
Analytical and Research Discoveries Related to Preparation
- Stereochemical Importance: The (3R,4R) configuration significantly influences the compound's reactivity and biological activity, necessitating precise control during synthesis.
- Catalyst Development: Oxazaborolidine catalysts derived from chiral amino alcohols have been extensively studied for their efficiency in enantioselective reductions, providing a robust method for synthesizing chiral pyrrolidines.
- Functional Group Compatibility: The synthetic routes are designed to tolerate sensitive groups such as nitriles and cyclopropyl rings without degradation.
- Scalability: Methods involving catalytic asymmetric hydrogenation are scalable for industrial applications, supporting the compound's use in pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethyl group in the target compound increases molecular weight and lipophilicity compared to the methyl analog .
- Stereochemistry : Diastereomers (e.g., 3R,4S vs. 3R,4R) exhibit distinct spatial arrangements, impacting binding affinity in chiral environments .
- Core Structure : Pyridine-based analogs (e.g., ) differ in ring saturation and electronic properties, which may alter reactivity or biological target selectivity.
Biological Activity
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891581-43-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its interactions with various biological targets.
The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.24 g/mol. The compound has a purity level exceeding 95% and is characterized by its cyclopropyl and carbonitrile functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.24 g/mol |
| Purity | >95% |
| CAS Number | 2891581-43-2 |
Synthesis
The synthesis of this compound has been documented in various studies. The synthetic routes typically involve the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and ethyl groups through selective reactions that maintain the desired stereochemistry.
Pharmacological Profile
Recent studies have explored the pharmacological profile of this compound, focusing on its interaction with neurotransmitter transporters:
- Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, inhibiting dopamine uptake with a Ki value in the low nanomolar range. This suggests potential applications in treating disorders related to dopamine dysregulation.
- Norepinephrine Transporter (NET) : Similar to its effect on DAT, the compound also shows significant inhibitory activity at NET, indicating a dual action that could be beneficial for mood disorders.
- Serotonin Transporter (SERT) : The affinity for SERT is moderate compared to DAT and NET, which may influence its side effect profile and therapeutic applications.
The following table summarizes the inhibitory constants (Ki) for various transporters:
| Transporter | Ki (nM) |
|---|---|
| DAT | 6.23 |
| NET | 7.56 |
| SERT | 456 |
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly increase locomotor activity in animal models. For instance, a study reported that doses administered led to increased distances traveled by subjects, indicating stimulant-like effects consistent with dopamine reuptake inhibition.
Comparative Analysis
Comparative studies with established stimulants such as cocaine revealed that this compound has a more favorable potency profile at DAT while exhibiting lower side effects associated with SERT inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
